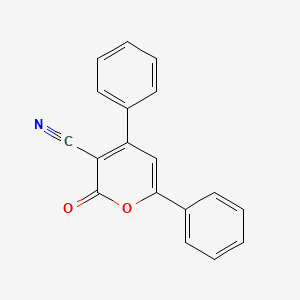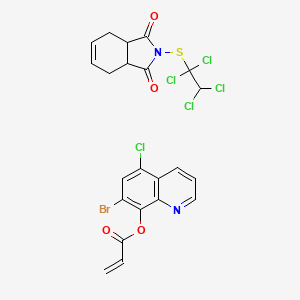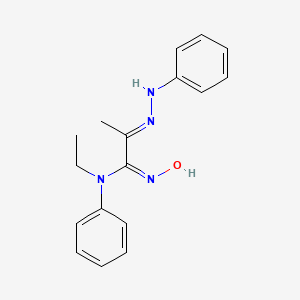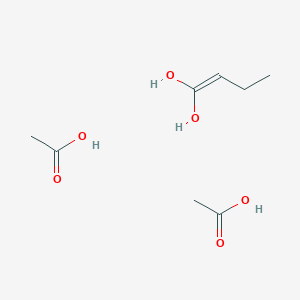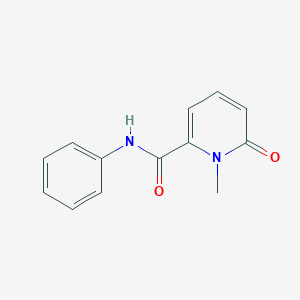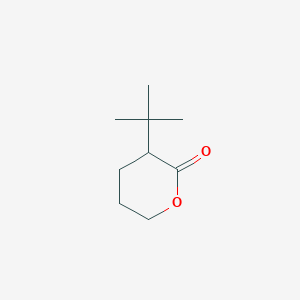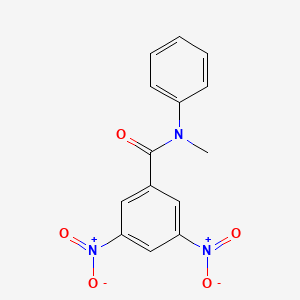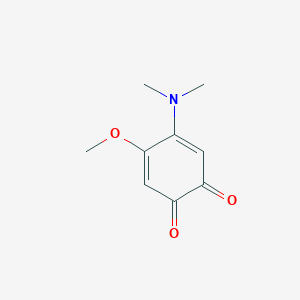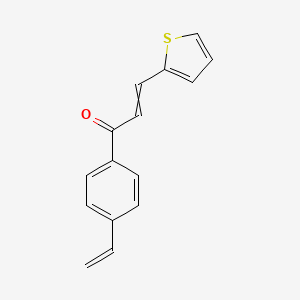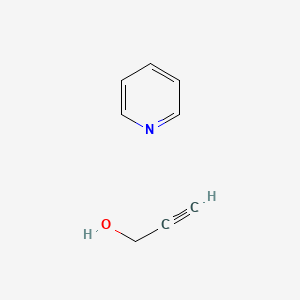![molecular formula C13H8F3N3O2S B14598541 1-Azido-2-[4-(trifluoromethyl)benzene-1-sulfonyl]benzene CAS No. 61174-51-4](/img/structure/B14598541.png)
1-Azido-2-[4-(trifluoromethyl)benzene-1-sulfonyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azido-2-[4-(trifluoromethyl)benzene-1-sulfonyl]benzene is an organic compound that features both azide and sulfonyl functional groups. The presence of the trifluoromethyl group adds to its unique chemical properties, making it a compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azido-2-[4-(trifluoromethyl)benzene-1-sulfonyl]benzene typically involves the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with sodium azide. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) under controlled temperature conditions to ensure the formation of the desired azide compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-Azido-2-[4-(trifluoromethyl)benzene-1-sulfonyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Sodium Azide (NaN3):
Acetonitrile or DMF: Common solvents for the reactions.
Lithium Aluminum Hydride (LiAlH4): Used for the reduction of the azide group to an amine.
Major Products Formed
Triazoles: Formed through cycloaddition reactions.
Amines: Formed through reduction reactions.
Properties
CAS No. |
61174-51-4 |
|---|---|
Molecular Formula |
C13H8F3N3O2S |
Molecular Weight |
327.28 g/mol |
IUPAC Name |
1-azido-2-[4-(trifluoromethyl)phenyl]sulfonylbenzene |
InChI |
InChI=1S/C13H8F3N3O2S/c14-13(15,16)9-5-7-10(8-6-9)22(20,21)12-4-2-1-3-11(12)18-19-17/h1-8H |
InChI Key |
RYKCQTNALBOQJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=[N+]=[N-])S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclohexan-1-one](/img/structure/B14598459.png)

